molecular formula C9H9NO4S B8093885 Isoquinoline, sulfate CAS No. 105012-80-4

Isoquinoline, sulfate

Cat. No.: B8093885
CAS No.: 105012-80-4
M. Wt: 227.24 g/mol
InChI Key: PNVXLEZHGVTRFM-UHFFFAOYSA-N
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Description

Isoquinoline, sulfate is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the fused ring system. Isoquinoline is a colorless, hygroscopic liquid with a penetrating, unpleasant odor. It is a weak base and forms salts upon treatment with strong acids, such as hydrochloric acid .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Quinoline
  • Pyridine
  • Benzopyridine

Isoquinoline, sulfate is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it a valuable subject of study in organic and medicinal chemistry.

Properties

IUPAC Name

isoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N.H2O4S/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4/h1-7H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVXLEZHGVTRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480498
Record name Isoquinoline, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105012-80-4
Record name Isoquinoline, sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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